5-((3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It’s a heterocyclic compound, meaning it contains atoms of at least two different elements as members of its rings . Thioxodihydropyrimidines are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, with additional sulfur and oxygen atoms .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
Imidazo[1,5-a]pyridine is a heterocyclic compound that consists of a pyridine ring fused with an imidazole ring . The exact molecular structure of the compound you’re asking about would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving imidazo[1,5-a]pyridine compounds can be quite diverse, given the variety of functional groups present in these molecules . They can undergo a range of transformations to form various other compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has led to the development of novel compounds with promising applications. The synthesis of complex imidazo[1,2-a]pyridines and related compounds involves intricate chemical reactions that contribute significantly to both organic chemistry and material science. For instance, the work by Nitta et al. (2005) explores the synthesis and properties of 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones, showcasing the potential for creating materials with unique electrochemical and photochemical properties (Nitta, Ohtsuki, Mitsumoto, & Naya, 2005). This research underscores the versatility of imidazo[1,2-a]pyridine derivatives in synthesizing materials with novel functionalities.
Biological Activities and Applications
The antimicrobial and biological activities of imidazo[1,2-a]pyridine derivatives have been a focal point of research, highlighting their potential as therapeutic agents. Kumar et al. (2016) described the facile synthesis, structural evaluation, and antimicrobial activity of novel imidazo[1,2-a]pyridine-based organoselenium compounds. These compounds displayed activity against gram-negative bacteria and various fungal strains, indicating their potential use in developing new antimicrobial agents (Kumar, Sharma, Maurya, Bhasin, Wangoo, Brandão, Félix, Bhasin, & Sharma, 2016).
Advanced Material Development
The development of low-cost emitters with large Stokes' shifts, as investigated by Volpi et al. (2017), demonstrates the application of imidazo[1,5-a]pyridine derivatives in creating luminescent materials. These materials, characterized by their optical properties, have potential applications in light-emitting diodes (LEDs) and sensors, offering a cost-effective solution for the development of optoelectronic devices (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Mechanism of Action
Target of Action
The compound, also known as 5-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, is a derivative of imidazo[1,5-a]pyridine . Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazo[1,5-a]pyridine derivatives have been found to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been found to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazo[1,5-a]pyridine derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Imidazo[1,5-a]pyridine derivatives have been found to exhibit a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.
Action Environment
The solubility of imidazo[1,5-a]pyridine derivatives in water and other polar solvents suggests that they could potentially be influenced by the polarity of their environment.
Future Directions
Properties
IUPAC Name |
5-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5O4S/c24-16-12(17(25)21-18(28)20-16)9-13-14-6-1-2-7-22(14)15(19-13)10-4-3-5-11(8-10)23(26)27/h1-9H,(H2,20,21,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUOSHAYGZZGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=C4C(=O)NC(=S)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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